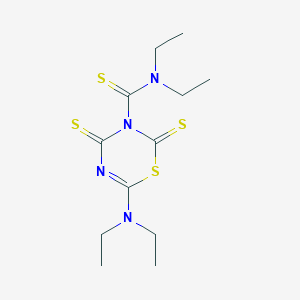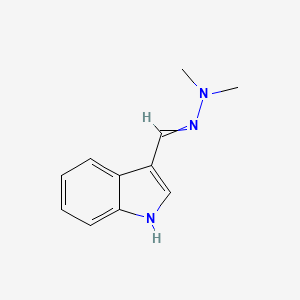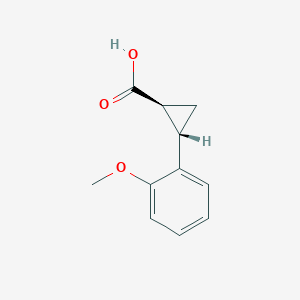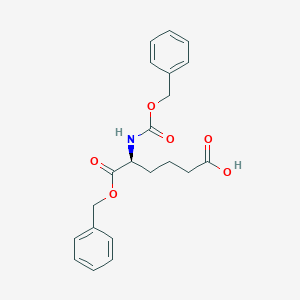
2-Benzhydryloxy-n,n-diethyl-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzhydryloxy-n,n-diethyl-ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzhydryloxy group attached to an ethanamine backbone with diethyl substitutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryloxy-n,n-diethyl-ethanamine typically involves the reaction of benzhydrol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzhydryloxy-n,n-diethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted ethanamines and their derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Benzhydryloxy-n,n-diethyl-ethanamine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and as a sedative.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Benzhydryloxy-n,n-diethyl-ethanamine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can block the effects of histamine, leading to its use as an antihistamine. The pathways involved include inhibition of histamine-induced smooth muscle contraction and reduction of allergic symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another antihistamine with a similar structure but different substitutions.
2-(Benzhydryloxy)-N-ethylethanamine: A closely related compound with slight variations in its chemical structure.
Uniqueness
2-Benzhydryloxy-n,n-diethyl-ethanamine stands out due to its specific diethyl substitutions, which confer unique pharmacological properties and make it suitable for particular applications in medicine and research.
Propiedades
Número CAS |
6297-62-7 |
|---|---|
Fórmula molecular |
C25H33NO8 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-benzhydryloxy-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H25NO.C6H8O7/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,19H,3-4,15-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
HMTGWLVEVHEUSB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)




![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)





